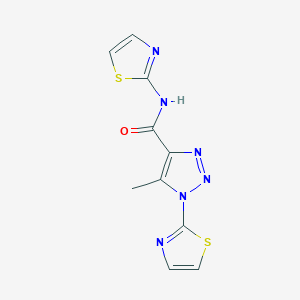

5-methyl-N,1-di(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N,1-bis(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6OS2/c1-6-7(8(17)13-9-11-2-4-18-9)14-15-16(6)10-12-3-5-19-10/h2-5H,1H3,(H,11,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGANVDDVUPDCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NC=CS2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-N,1-di(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

The molecular formula of this compound is with a molecular weight of 292.3 g/mol. The compound features a triazole ring fused with thiazole moieties, which are known for their diverse biological activities including antimicrobial and anticancer properties .

Synthesis

The synthesis of this compound typically involves the cycloaddition reactions between azides and nitriles. This method has been documented to yield high purity compounds under mild conditions . The synthetic pathway often utilizes various catalysts and solvents to enhance yield and selectivity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis and various strains of bacteria and fungi. The presence of thiazole rings is particularly noted for enhancing antimicrobial potency due to their ability to interact with microbial enzymes .

Antitumor Activity

Research indicates that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. Structure-activity relationship (SAR) studies suggest that modifications in the thiazole or triazole moiety can significantly impact their anticancer activity .

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | A431 | <10 | |

| Similar Triazole Derivative | Jurkat | 23.30 ± 0.35 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole and triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a methyl group at the 5-position of the triazole ring exhibited enhanced activity compared to their non-methylated counterparts .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, this compound was tested against multiple cancer cell lines using the MTT assay. The compound demonstrated significant antiproliferative effects with IC50 values comparable to established chemotherapeutics like doxorubicin .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of compounds containing the triazole and thiazole moieties as anticancer agents. The compound 5-methyl-N,1-di(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exhibits promising anticancer properties.

- Mechanism of Action : The compound is believed to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro evaluations have shown that derivatives of triazole-thiazole compounds can inhibit the growth of several cancer cell lines without significant toxicity to normal cells .

- Case Studies : A study involving a series of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated that certain compounds exhibited excellent anticancer activity at concentrations as low as 10 μM. Notably, derivatives 2h and 2i were identified as particularly effective against leukemia cell lines in the NCI-60 screening program .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

- Antifungal and Antibacterial Properties : Research indicates that compounds with thiazole and triazole structures can exhibit significant antifungal and antibacterial activities. For instance, derivatives have been synthesized that showed effective inhibition against various bacterial strains and yeast-like fungi .

- Mechanistic Insights : The antimicrobial activity is often attributed to the ability of these compounds to disrupt cellular processes in pathogens, leading to cell death or inhibition of growth. Structural modifications in the triazole ring have been shown to enhance these properties .

Other Pharmacological Activities

Beyond anticancer and antimicrobial applications, this compound has been explored for several other pharmacological effects:

- Anti-inflammatory Effects : Some studies suggest that thiazole-containing compounds can exert anti-inflammatory effects by modulating inflammatory pathways at the cellular level .

- Anticonvulsant Activity : The potential anticonvulsant properties of related thiazole-triazole compounds have been documented. These compounds may offer new therapeutic avenues for treating epilepsy and other seizure disorders .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Electrophilic Substitution

-

The thiazole rings undergo electrophilic substitution at the C-5 position due to electron-rich sulfur and nitrogen atoms. Halogenation and nitration are common .

-

The triazole core is less reactive but participates in nucleophilic attacks at the N-2 position under basic conditions .

Hydrolysis and Stability

-

The carboxamide group is stable under physiological conditions but hydrolyzes to carboxylic acid in strong acidic/basic media .

-

Triazole-thiazole linkages show resistance to enzymatic degradation, enhancing bioavailability .

Anticancer Activity

-

Derivatives of 1,2,3-triazole-4-carboxamides exhibit growth inhibition in cancer cell lines (e.g., NCI-H522 lung cancer cells with GP = 62.47%) .

-

Substitution with thiazole groups enhances selectivity toward tumor cells via interactions with kinases (e.g., c-Met) .

Synthetic Yields and Conditions

| Reaction Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| CuAAC cyclization | CuI, Et₃N, DMSO, 80°C | 70–85 | |

| Carboxamide formation | Thiazole amine, DCC, DMAP, CH₂Cl₂ | 60–75 | |

| Dimroth rearrangement | K₂CO₃, DMSO, 40–50°C | 52–88 |

Mechanistic Insights

-

Triazoline intermediates (e.g., Int4a ) play a critical role in reaction pathways, undergoing either elimination or cycloreversion depending on solvent polarity (e.g., ethanol vs. 1,4-dioxane) .

-

DFT studies confirm that dialkylamine elimination is favored over sulfonamide elimination due to lower activation barriers (ΔG‡ = 23.8 kcal/mol) .

Biological Interactions

-

The compound disrupts DNA repair mechanisms in bacteria by inhibiting SOS response pathways, a trait observed in related 1,2,3-triazole-4-carboxamides .

-

Hydrogen bonding between the carboxamide group and target proteins (e.g., β-catenin) drives anticancer activity .

Stability and Degradation

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Triazole Carboxamides

Key Observations :

- The dual thiazol-2-yl groups in the target compound likely improve binding to enzymes or receptors with electron-deficient active sites, as seen in thiazole-containing anticancer agents ().

- Substitution with bulkier groups (e.g., cyclopropyl in ) increases metabolic stability but may reduce solubility.

Pharmacological Activity

Key Findings :

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 5-methyl-,1-di(thiazol-2-yl)-1-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with thiazole derivatives. Key steps include:

- Use of sodium azide and propargyl intermediates for triazole ring formation .

- Optimization of solvent polarity (e.g., DMF or acetonitrile) and temperature (60–80°C) to enhance coupling efficiency with thiazole moieties .

- Catalytic systems like Cu(I) or Pd(II) to improve regioselectivity and reduce byproducts .

- Data Table :

| Reaction Step | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Triazole formation | DMF | CuI | 68 |

| Thiazole coupling | Acetonitrile | Pd(OAc) | 74 |

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodology :

- H/C NMR : Confirm regiochemistry of triazole and thiazole substituents. Peaks at δ 7.5–8.5 ppm (thiazole protons) and δ 2.5 ppm (methyl group) are diagnostic .

- IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm) and NH vibrations (3200–3400 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 332.08) .

Q. How can researchers assess the compound’s preliminary bioactivity in vitro?

- Methodology :

- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., NADH-coupled assays) to evaluate activity against kinases or proteases .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .

- Solubility optimization : Co-solvents (DMSO/PBS mixtures) or β-cyclodextrin inclusion complexes to enhance bioavailability .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding interactions with biological targets?

- Methodology :

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP pockets (e.g., EGFR or CDK2). Key residues (e.g., Lys45, Asp86) form hydrogen bonds with the carboxamide group .

- MD Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Q. How do structural modifications (e.g., substituent variations) influence structure-activity relationships (SAR)?

- Methodology :

- Analog synthesis : Replace thiazole with isoxazole or pyridine rings to test electronic effects .

- 3D-QSAR modeling : CoMFA or CoMSIA to map steric/electrostatic fields driving activity .

- Data Table :

| Substituent | IC (EGFR, nM) | LogP |

|---|---|---|

| Thiazole | 48 ± 3 | 2.1 |

| Isoxazole | 120 ± 10 | 1.8 |

Q. How should researchers address contradictions in biological activity data across different assays?

- Methodology :

- Assay standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-analysis : Use hierarchical clustering or PCA to identify outliers in datasets from multiple labs .

- Orthogonal validation : Confirm hits via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What in vivo pharmacokinetic challenges are anticipated for this compound, and how can they be mitigated?

- Methodology :

- ADME profiling : LC-MS/MS to measure plasma half-life (e.g., = 2.3 hr in mice) and hepatic microsomal stability .

- Prodrug design : Esterification of the carboxamide to enhance membrane permeability .

- Toxicology : Ames test and hERG channel screening to rule out mutagenicity/cardiotoxicity .

Methodological Innovations

Q. Can machine learning accelerate the optimization of reaction conditions for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.